REACTION_CXSMILES
|
[CH3:1][N:2]1[N:11]=[N:10][C:9]2[N:5]([CH:6]=[N:7][C:8]=2[C:12]([NH2:14])=O)[C:3]1=[O:4].C1C=CC(OC2C=CC(P3(SP(C4C=CC(OC5C=CC=CC=5)=CC=4)(=S)S3)=[S:29])=CC=2)=CC=1>C(Cl)Cl>[CH3:1][N:2]1[C:3](=[O:4])[N:5]2[CH:6]=[N:7][C:8]([C:12](=[S:29])[NH2:14])=[C:9]2[N:10]=[N:11]1
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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CN1C(=O)N2C=NC(=C2N=N1)C(=O)N
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Name
|
|
Quantity
|
4.49 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)OC2=CC=C(C=C2)P3(=S)SP(=S)(S3)C4=CC=C(C=C4)OC5=CC=CC=C5
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with water
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Type
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FILTRATION
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Details
|
the precipitate was filtered
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Type
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WASH
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Details
|
washed with diethyl ether
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Name
|
|
Type
|
product
|
Smiles
|
CN1N=NC=2N(C1=O)C=NC2C(N)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |